molecular formula C9H17FN2 B3243141 4-(3-Fluoropyrrolidin-1-yl)piperidine CAS No. 1547144-96-6

4-(3-Fluoropyrrolidin-1-yl)piperidine

Cat. No.: B3243141
CAS No.: 1547144-96-6
M. Wt: 172.24 g/mol
InChI Key: BVIBYYCIBCALCP-UHFFFAOYSA-N
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Description

4-(3-Fluoropyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a fluoropyrrolidine moiety. Piperidine and pyrrolidine are both nitrogen-containing heterocycles, which are commonly found in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with a fluorinated pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a fluoropyrrolidine is reacted with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyrrolidin-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield de-fluorinated or reduced piperidine derivatives .

Scientific Research Applications

4-(3-Fluoropyrrolidin-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both piperidine and fluoropyrrolidine moieties in its structure. This combination can lead to enhanced biological activity and selectivity, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

4-(3-fluoropyrrolidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h8-9,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIBYYCIBCALCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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